molecular formula C12H11NO2S2 B15145738 5-[(4-Ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

5-[(4-Ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B15145738
M. Wt: 265.4 g/mol
InChI Key: POAHNNUHMFNSCH-UHFFFAOYSA-N
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Description

(5E)-5-(4-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an ethoxybenzylidene group and a mercapto group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 4-ethoxybenzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for (5E)-5-(4-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(4-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The ethoxybenzylidene group can be reduced to the corresponding ethoxybenzyl group.

    Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Ethoxybenzyl derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of (5E)-5-(4-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. In the context of anticancer activity, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-ethoxybenzylidene)-malononitrile
  • 4′-ethoxybenzylidene-4-butylaniline
  • N-(4-methoxybenzylidene)-4-butylaniline

Uniqueness

(5E)-5-(4-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is unique due to the presence of both the ethoxybenzylidene and mercapto groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H11NO2S2

Molecular Weight

265.4 g/mol

IUPAC Name

5-[(4-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H11NO2S2/c1-2-15-9-5-3-8(4-6-9)7-10-11(14)13-12(16)17-10/h3-7H,2H2,1H3,(H,13,14,16)

InChI Key

POAHNNUHMFNSCH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2

Origin of Product

United States

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